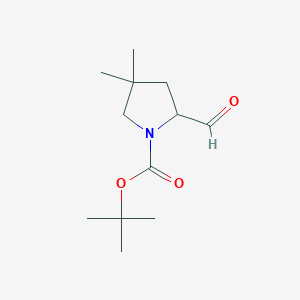
叔丁基-2-甲酰基-4,4-二甲基吡咯烷-1-羧酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 2-formyl-4,4-dimethylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.30 g/mol . This compound is primarily used in research and development within the chemical and pharmaceutical industries.
科学研究应用
Tert-butyl 2-formyl-4,4-dimethylpyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the development of new materials and chemical processes.
准备方法
The synthesis of tert-butyl 2-formyl-4,4-dimethylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 4,4-dimethylpyrrolidine-1-carboxylate with a formylating agent under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formylation process. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
化学反应分析
Tert-butyl 2-formyl-4,4-dimethylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the formyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the formyl group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives.
作用机制
The mechanism of action of tert-butyl 2-formyl-4,4-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with active site residues in enzymes, thereby modulating their activity. The pathways involved may include enzyme inhibition or activation, depending on the specific target and context .
相似化合物的比较
Tert-butyl 2-formyl-4,4-dimethylpyrrolidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 2-formyl-3,3-dimethylpyrrolidine-1-carboxylate: This compound has a similar structure but differs in the position of the formyl group.
Tert-butyl 4-phenylamino-piperidine-1-carboxylate: This compound has a different substituent on the nitrogen atom, leading to different chemical properties and applications.
The uniqueness of tert-butyl 2-formyl-4,4-dimethylpyrrolidine-1-carboxylate lies in its specific structural features, which confer distinct reactivity and application potential in various fields.
生物活性
Tert-butyl 2-formyl-4,4-dimethylpyrrolidine-1-carboxylate is a chemical compound with significant potential in various biological and chemical research applications. Its unique structure, characterized by a pyrrolidine ring, a tert-butyl group, and a formyl functional group, contributes to its reactivity and biological properties. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and comparisons with similar compounds.
- Molecular Formula : C₁₂H₂₁NO₃
- Molecular Weight : 227.30 g/mol
- Boiling Point : Approximately 291.8 °C
- Density : About 1.072 g/cm³
Synthesis Methods
The synthesis of tert-butyl 2-formyl-4,4-dimethylpyrrolidine-1-carboxylate typically involves multi-step organic reactions. Common methods include:
- Formylation Reaction : The reaction of tert-butyl 4,4-dimethylpyrrolidine-1-carboxylate with formylating agents under controlled conditions.
- Oxidation : Using oxidizing agents like potassium permanganate to convert the compound into carboxylic acids.
- Reduction : Employing reducing agents such as lithium aluminum hydride to convert the formyl group into alcohols.
The biological activity of tert-butyl 2-formyl-4,4-dimethylpyrrolidine-1-carboxylate is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with active site residues in enzymes, which may lead to modulation of enzyme activity.
Applications in Research
- Enzyme Mechanisms : The compound is used to study enzyme mechanisms and protein-ligand interactions.
- Medicinal Chemistry : It serves as a precursor in the synthesis of pharmaceutical compounds.
- Material Science : Utilized in developing new materials due to its unique structural features.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in various fields:
- Study on Enzyme Inhibition : A study demonstrated that tert-butyl 2-formyl-4,4-dimethylpyrrolidine-1-carboxylate can inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent .
- Synthesis of Bioactive Compounds : Researchers have successfully synthesized various bioactive derivatives using this compound as an intermediate, showcasing its versatility in medicinal chemistry .
Comparison with Similar Compounds
The following table summarizes key comparisons between tert-butyl 2-formyl-4,4-dimethylpyrrolidine-1-carboxylate and structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| Tert-butyl 2-formyl-3,3-dimethylpyrrolidine-1-carboxylate | C₁₂H₂₃NO₃ | Similar pyrrolidine structure | Different substitution pattern on the ring |
| Tert-butyl (R)-(+)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate | C₁₁H₁₉NO₄ | Contains oxazolidine ring | Different ring structure affecting reactivity |
| (R)-tert-butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate | C₁₂H₂₃NO₃ | Hydroxymethyl substitution | Presence of hydroxymethyl group alters properties |
属性
IUPAC Name |
tert-butyl 2-formyl-4,4-dimethylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-12(4,5)6-9(13)7-14/h7,9H,6,8H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOIGHGUUSCYRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(N(C1)C(=O)OC(C)(C)C)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














